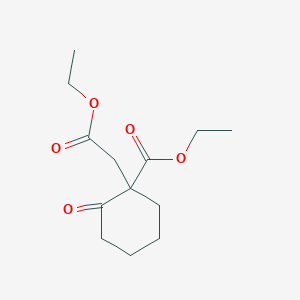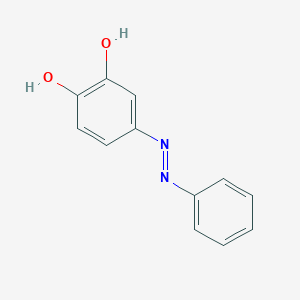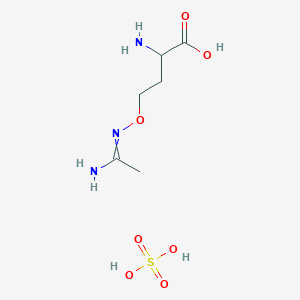
2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dl-canavanine sulfate is a non-proteinogenic amino acid found in certain leguminous plants. It is structurally related to the proteinogenic alpha-amino acid L-arginine, with the primary difference being the replacement of a methylene bridge in arginine with an oxa group in canavanine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dl-canavanine sulfate involves the combination of L-canavanine with one molar equivalent of sulfuric acid . An improved synthesis method was reported by Yasuhiro Yamada, Hiroshi Noda, and Hirosuke Okada, which provides a more efficient route to produce Dl-canavanine .
Industrial Production Methods
Industrial production methods for Dl-canavanine sulfate are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of sulfuric acid to form the sulfate salt from L-canavanine .
Análisis De Reacciones Químicas
Types of Reactions
Dl-canavanine sulfate undergoes various chemical reactions, including:
Oxidation: Canavanine can be oxidized to form reactive nitrogen species, including nitric oxide.
Substitution: It can be incorporated into proteins in place of L-arginine, leading to the formation of structurally aberrant proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving Dl-canavanine sulfate include sulfuric acid for the formation of the sulfate salt and various oxidizing agents for the production of reactive nitrogen species .
Major Products Formed
The major products formed from these reactions include non-functional proteins and reactive nitrogen species, which contribute to the compound’s toxic properties .
Aplicaciones Científicas De Investigación
Dl-canavanine sulfate has been studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of Dl-canavanine sulfate involves its incorporation into proteins in place of L-arginine, leading to the production of structurally aberrant proteins that may not function properly . This disruption in protein synthesis can cause various toxic effects, including the inhibition of plant growth and the induction of autoimmune phenomena in animals .
Comparación Con Compuestos Similares
Similar Compounds
L-arginine: Structurally similar to Dl-canavanine, but with a methylene bridge instead of an oxa group.
L-canaline: Similar to ornithine and related to canavanine.
Uniqueness
Dl-canavanine sulfate is unique due to its high toxicity and its ability to be incorporated into proteins in place of L-arginine, leading to the formation of non-functional proteins . This property makes it a valuable tool in scientific research for studying protein synthesis and cellular functions.
Propiedades
Fórmula molecular |
C6H15N3O7S |
|---|---|
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
2-amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid |
InChI |
InChI=1S/C6H13N3O3.H2O4S/c1-4(7)9-12-3-2-5(8)6(10)11;1-5(2,3)4/h5H,2-3,8H2,1H3,(H2,7,9)(H,10,11);(H2,1,2,3,4) |
Clave InChI |
OYMULWBOJKYKKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOCCC(C(=O)O)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


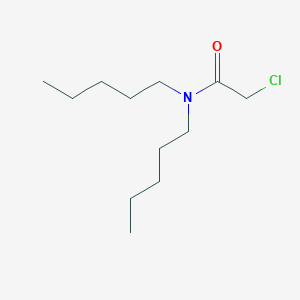
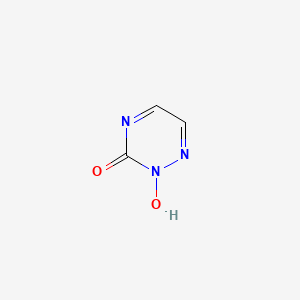
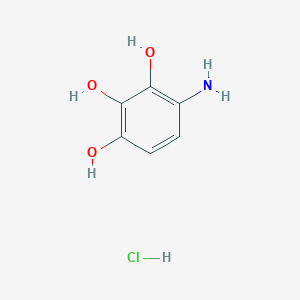
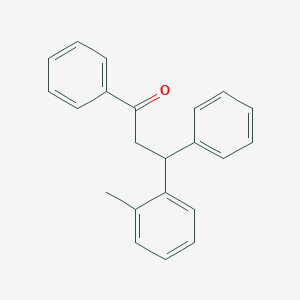
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
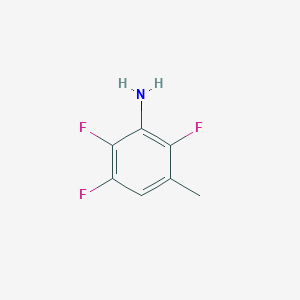
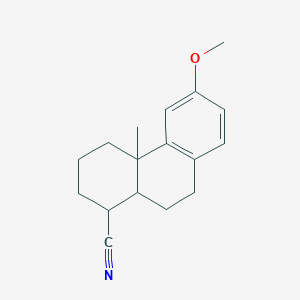
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
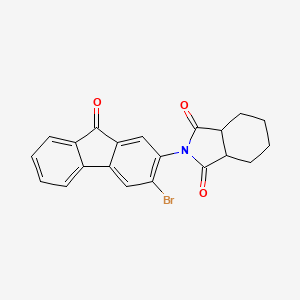
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
